3-Chloro-N-cyclopropylpyrazin-2-amine 3-Chloro-N-cyclopropylpyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1209458-10-5
VCID: VC5293794
InChI: InChI=1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)
SMILES: C1CC1NC2=NC=CN=C2Cl
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61

3-Chloro-N-cyclopropylpyrazin-2-amine

CAS No.: 1209458-10-5

Cat. No.: VC5293794

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

3-Chloro-N-cyclopropylpyrazin-2-amine - 1209458-10-5

Specification

CAS No. 1209458-10-5
Molecular Formula C7H8ClN3
Molecular Weight 169.61
IUPAC Name 3-chloro-N-cyclopropylpyrazin-2-amine
Standard InChI InChI=1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Standard InChI Key OQAMOVAJVHYIDG-UHFFFAOYSA-N
SMILES C1CC1NC2=NC=CN=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-chloro-N-cyclopropylpyrazin-2-amine is C₇H₈ClN₃, with a molecular weight of 169.61 g/mol. Its structure consists of a pyrazine core substituted with chlorine at position 3 and a cyclopropylamine group at position 2 (Figure 1) . The cyclopropane ring introduces steric constraints that may influence binding affinity in biological systems, while the chlorine atom enhances electrophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₈ClN₃
Molecular Weight169.61 g/mol
XLogP3 (Predicted)1.9
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2 pyrazine N, 1 amine N)

Spectroscopic Characterization

While experimental spectral data for 3-chloro-N-cyclopropylpyrazin-2-amine is not explicitly reported, analogs such as 5-chloro-N-cyclopropylpyrazin-2-amine provide reference benchmarks:

  • ¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane CH₂), 3.50–3.70 (m, 1H, NHCH), 7.95 (s, 1H, pyrazine-H), 8.25 (s, 1H, pyrazine-H).

  • ¹³C NMR: δ 6.8 (cyclopropane CH₂), 34.5 (NCH), 140.2, 143.5, 148.1 (pyrazine C).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-chloro-N-cyclopropylpyrazin-2-amine can be inferred from methodologies used for analogous pyrazine derivatives. A representative pathway involves:

  • Chlorination of Pyrazine:
    Pyrazine is selectively chlorinated at position 3 using phosphorus oxychloride (POCl₃) under catalytic conditions (e.g., N,N-dimethylformamide) .

  • Amination with Cyclopropylamine:
    The chloropyrazine intermediate undergoes nucleophilic aromatic substitution with cyclopropylamine in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–100°C).

Equation 1:
3-Chloropyrazine+CyclopropylamineK₂CO₃, DMF3-Chloro-N-cyclopropylpyrazin-2-amine\text{3-Chloropyrazine} + \text{Cyclopropylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Chloro-N-cyclopropylpyrazin-2-amine}

Process Optimization

Patent literature highlights the importance of solvent selection and temperature control to minimize by-products such as di-substituted amines or ring-opening derivatives . For example, using dimethylacetamide (DMAc) instead of DMF improves yields by 15–20% due to enhanced solubility of intermediates.

Analytical and Regulatory Considerations

Regulatory Status

As of April 2025, 3-chloro-N-cyclopropylpyrazin-2-amine remains in preclinical development. The U.S. FDA’s Global Substance Registration System (GSRS) has assigned the identifier Z8DZ5K6NPQ to a related chloropyrazine derivative, underscoring regulatory interest in this chemical class .

Future Directions

Further studies should prioritize:

  • In vivo pharmacokinetics to assess oral bioavailability and half-life.

  • Structure-activity relationship (SAR) analyses to optimize substituent effects.

  • Toxicology profiling to evaluate hepatotoxicity risks associated with cyclopropane-containing compounds.

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